molecular formula C9H8F3NO B1294952 N-[4-(Trifluoromethyl)phenyl]acetamide CAS No. 349-97-3

N-[4-(Trifluoromethyl)phenyl]acetamide

Cat. No.: B1294952
CAS No.: 349-97-3
M. Wt: 203.16 g/mol
InChI Key: DFDHFECLWHHELH-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]acetamide is a substituted acetamide derivative featuring a phenyl ring with a trifluoromethyl (-CF₃) group at the para position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates pharmacokinetic properties. Its structure serves as a scaffold for designing analogs with diverse biological activities, including analgesic, anticonvulsant, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-(Trifluoromethyl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of carboxylic acids or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted amides.

Scientific Research Applications

Pharmaceutical Development

N-[4-(Trifluoromethyl)phenyl]acetamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The trifluoromethyl group contributes to improved pharmacokinetic properties, enhancing the efficacy of the resultant compounds.

Case Studies:

  • Antimicrobial Activity: Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicated substantial inhibition zones, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment: Studies on MCF-7 breast cancer cells revealed that this compound induces apoptosis at specific concentrations, indicating its potential as an anticancer drug.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals. Its incorporation into pesticides and herbicides enhances their stability and bioavailability, improving their effectiveness against pests and diseases.

Research Insights:

  • The compound has been evaluated for its efficacy in enhancing the performance of existing agrochemical formulations, leading to better crop protection strategies .

Material Science

The compound is also explored for its potential in material science, particularly in developing advanced materials such as polymers with enhanced thermal and chemical resistance. The trifluoromethyl group can significantly alter the physical properties of materials, making them suitable for high-performance applications.

Applications:

  • Research indicates that incorporating this compound into polymer matrices can improve their mechanical strength and thermal stability .

Analytical Chemistry

This compound acts as a reagent in various analytical methods. Its unique structure allows it to aid in the detection and quantification of other chemical substances in complex mixtures.

Analytical Applications:

  • It has been employed in chromatographic techniques to enhance the separation of compounds due to its distinct chemical properties .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with related compounds reveals its distinct structural features and biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)acetamideChlorine substituentAntimicrobialLacks trifluoromethyl group
N-(4-formylthiazol-2-yl)acetamideThiazole moietyAnticancerIncorporates sulfur and nitrogen

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing these interactions. This compound has been shown to inhibit the aggregation of anilines and stabilize coumarin rings and light chains, thereby enhancing their stability and effectiveness in research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

  • Positional Isomerism: N-[3-(Trifluoromethyl)phenyl]acetamide (meta-CF₃): In anticonvulsant studies, analogs with a meta-CF₃ group, such as 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (compound 14), demonstrated moderate activity in seizure models. N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide: This derivative combines -Cl and -CF₃ groups at ortho and para positions, respectively. The additional -Cl substituent increases molecular weight (MW: 251.65 g/mol) and may enhance halogen bonding interactions compared to the target compound (MW: 217.17 g/mol) .

Functional Group Variations

  • Sulfonamide Derivatives: N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35): Exhibited superior analgesic activity (ED₅₀ = 12 mg/kg) compared to paracetamol. The sulfonamide group introduces hydrogen-bonding capacity, which is absent in the target compound . N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37): Demonstrated anti-hypernociceptive activity via opioid receptor modulation, highlighting the role of sulfonamide-piperazine hybrids in inflammatory pain management .

Heterocyclic Modifications

  • Triazole-Sulfanyl Derivatives :
    • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide : This complex analog (MW: 513.83 g/mol) showed enhanced kinase inhibition due to the triazole-pyridinyl motif, contrasting with the simpler target compound’s applications in analgesia .
    • N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide : The bulky tert-butyl group in this analog reduces solubility but increases lipophilicity, which may improve blood-brain barrier penetration compared to the target compound .

Pharmacological and Physical Properties Comparison

Table 1: Key Properties of N-[4-(Trifluoromethyl)phenyl]acetamide and Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Reference
This compound 217.17 -CF₃ (para) Analgesic scaffold
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 251.65 -Cl (ortho), -CF₃ (para) Enhanced halogen bonding
Compound 14 (Anticonvulsant analog) 403.89 -CF₃ (meta), piperazine Moderate anticonvulsant activity
B2 (Phenoxy analog) 355.33 Phenoxy, -CF₃ (para) Improved hydrophilicity
Compound 35 (Sulfonamide analog) 327.37 Piperazinyl-sulfonyl ED₅₀ = 12 mg/kg (analgesia)

Table 2: Structural Impact on Activity

Structural Feature Effect on Properties Example Compounds
Para-CF₃ Enhances metabolic stability; moderate logP (~2.5) Target compound
Sulfonamide Groups Introduces hydrogen-bonding sites; improves target affinity Compounds 35, 36, 37
Heterocyclic Additions Increases molecular complexity; modulates kinase or receptor selectivity Triazole derivatives
Halogen Substituents Enhances binding via halogen interactions; may increase toxicity N-(4-Chloro-2-CF₃-phenyl)

Biological Activity

N-[4-(Trifluoromethyl)phenyl]acetamide, a compound with the chemical formula C9_9H8_8F3_3NO, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as trifluoromethylphenyl amides. The presence of the trifluoromethyl group significantly influences the compound's biological properties, enhancing its lipophilicity and potentially its interaction with biological targets. The synthesis typically involves acylation reactions where an amine is reacted with an acyl chloride or an acid anhydride.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and related compounds. For instance, a study reported that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Xanthomonas oryzae and Xanthomonas axonopodis .

  • Minimum Inhibitory Concentration (MIC) values were determined, showing that some derivatives had lower MIC values compared to standard antibiotics, indicating their potential as effective antimicrobial agents.

2. Antifungal Properties

Research has highlighted the antifungal efficacy of this compound derivatives against several fungal pathogens. A notable study found that certain trifluoromethylphenyl amides demonstrated potent activity against Colletotrichum species, which are significant agricultural pathogens .

  • The compound's antifungal activity was assessed using bioautography assays, revealing promising results that suggest potential applications in agricultural fungicides.

3. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that certain derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

  • IC50_{50} values were reported, with some compounds exhibiting lower IC50_{50} values than established chemotherapeutics, suggesting a strong potential for development as anticancer agents.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism . This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes management.
  • Cell Membrane Disruption : Scanning electron microscopy (SEM) studies have shown that some derivatives can disrupt bacterial cell membranes, leading to cell death . This mechanism is particularly relevant in the context of developing new antibacterial agents.

Case Studies

StudyFindingsReference
Antibacterial ActivityThis compound exhibited significant antibacterial activity against Xanthomonas species with MIC values lower than standard treatments.
Antifungal EfficacyCertain derivatives showed potent antifungal activity against Colletotrichum, indicating potential for agricultural applications.
Anticancer PotentialSome compounds demonstrated IC50_{50} values lower than established drugs in various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-[4-(Trifluoromethyl)phenyl]acetamide, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via acetylation of 4-(trifluoromethyl)aniline using acetic anhydride or acetyl chloride in an inert solvent (e.g., dichloromethane). Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize byproducts like diacetylated derivatives. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane). Purity can be verified via melting point analysis and HPLC (≥98% purity threshold) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm the acetamide group (e.g., 1H^1H-NMR: singlet at ~2.1 ppm for CH3_3; aromatic protons at 7.5–8.0 ppm). The trifluoromethyl group (-CF3\text{-CF}_3) induces deshielding in adjacent protons.
  • IR : Stretching vibrations at ~1660 cm1^{-1} (amide C=O) and ~1550 cm1^{-1} (N-H bending).
  • Mass Spectrometry : Molecular ion peaks at m/z 217 (M+^+) confirm molecular weight .

Q. What solvents are suitable for solubility studies, and how does the trifluoromethyl group influence solubility?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. The -CF3\text{-CF}_3 group enhances lipophilicity, reducing aqueous solubility. Solubility parameters (e.g., Hansen solubility parameters) should be experimentally determined using gravimetric or UV-Vis methods .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodology : Discrepancies may arise from solvent effects, hydrogen bonding, or impurities. Use deuterated solvents (e.g., DMSO-d6_6) for consistent NMR baselines. For ambiguous peaks, 2D NMR (COSY, HSQC) or computational modeling (DFT calculations for chemical shifts) can clarify assignments. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What mechanisms explain the biological activity of this compound derivatives?

  • Methodology : The -CF3\text{-CF}_3 group enhances metabolic stability and membrane permeability. For bioactivity studies:

  • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) to measure IC50_{50} values.
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) quantify affinity.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like kinases or GPCRs .

Q. How does the compound’s thermodynamic stability impact formulation development?

  • Methodology : Perform DSC/TGA to assess melting points (TmT_m) and decomposition temperatures. The -CF3\text{-CF}_3 group increases thermal stability (decomposition typically >250°C). Accelerated stability studies (40°C/75% RH for 6 months) evaluate hygroscopicity and polymorphic transitions. Use PXRD to monitor crystalline phase changes .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Functional Group Replacement : Synthesize analogs with substituents varying in size, polarity, and electronegativity (e.g., replacing -CF3\text{-CF}_3 with -OCH3\text{-OCH}_3).
  • Pharmacophore Mapping : Use QSAR models to correlate substituent properties (Hammett σ values, logP) with activity.
  • In Vivo PK/PD : Evaluate bioavailability and half-life in rodent models to refine SAR .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHFECLWHHELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60188459
Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

349-97-3
Record name N-[4-(Trifluoromethyl)phenyl]acetamide
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Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Record name 349-97-3
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Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Record name N-[4-(trifluoromethyl)phenyl]acetamide
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Synthesis routes and methods

Procedure details

4-Trifluoromethylaniline (3.00 g, 18.6 mmol) was dissolved in pyridine (1.62 g, 20.5 mmol), the solution was added with acetic anhydride (2.38 g, 23.3 mmol) with stirring on an ice bath, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and then azeotroped with toluene, and the resulting residue was suspended in hexane, and taken by filtration. The residue was washed with hexane, and then dried under reduced pressure to obtain 4-trifluoromethylacetanilide (3.76 g, 99%) as colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-[4-(Trifluoromethyl)phenyl]acetamide
N-[4-(Trifluoromethyl)phenyl]acetamide
N-[4-(Trifluoromethyl)phenyl]acetamide
N-[4-(Trifluoromethyl)phenyl]acetamide
N-[4-(Trifluoromethyl)phenyl]acetamide
N-[4-(Trifluoromethyl)phenyl]acetamide

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